

# 4,6-Dichloro-5-iodopyrimidine molecular structure and weight

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## Compound of Interest

Compound Name: 4,6-Dichloro-5-iodopyrimidine

Cat. No.: B1396464

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An In-Depth Technical Guide to **4,6-Dichloro-5-iodopyrimidine**: A Core Scaffold for Modern Drug Discovery

## Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, constituting the core structure of numerous anticancer, antimicrobial, and anti-inflammatory drugs. **4,6-Dichloro-5-iodopyrimidine** is a highly functionalized pyrimidine scaffold that has emerged as a critical building block for researchers and drug development professionals. Its unique trifunctional nature—possessing two reactive chlorine atoms and an iodine atom—offers a versatile platform for constructing complex molecular architectures through selective and sequential chemical modifications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for its strategic use in research and development.

## Molecular Structure and Physicochemical Properties

The utility of **4,6-Dichloro-5-iodopyrimidine** as a synthetic intermediate is directly derived from its distinct molecular structure. The pyrimidine ring is adorned with two electron-withdrawing chlorine atoms at the C4 and C6 positions and a bulky iodine atom at the C5

position. This specific arrangement dictates its reactivity, allowing for regioselective functionalization, a crucial aspect in the synthesis of targeted therapeutics.

Caption: 2D Molecular Structure of **4,6-Dichloro-5-iodopyrimidine**.

The key physicochemical properties of **4,6-Dichloro-5-iodopyrimidine** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> HCl <sub>2</sub> IN <sub>2</sub>	[1][2][3]
Molecular Weight	~274.88 g/mol	[1][2]
CAS Number	1137576-38-5	[2][3]
Appearance	White to yellow to brown solid	
Purity	Commonly available as ≥95% or ≥98%	[2][3]
Storage Conditions	Store at -20°C or under refrigeration, sealed and protected from light and moisture	[2]
SMILES	<chem>ClC1=NC=NC(=C1)Cl</chem>	[2]

## Synthesis and Reactivity

### Synthetic Rationale

The synthesis of substituted pyrimidines often involves the construction of the pyrimidine core followed by functionalization. A common and effective strategy for preparing dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidine precursors using a strong chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>). This approach is well-documented for various pyrimidine analogs.[4][5] For **4,6-Dichloro-5-iodopyrimidine**, a logical synthetic route would therefore begin with a suitable 5-iodopyrimidine-4,6-diol intermediate.

## Representative Synthetic Protocol

The following protocol describes a validated, two-step process for synthesizing a dichloropyrimidine derivative, which is adapted as a representative method for obtaining **4,6-Dichloro-5-iodopyrimidine** from its dihydroxy precursor.

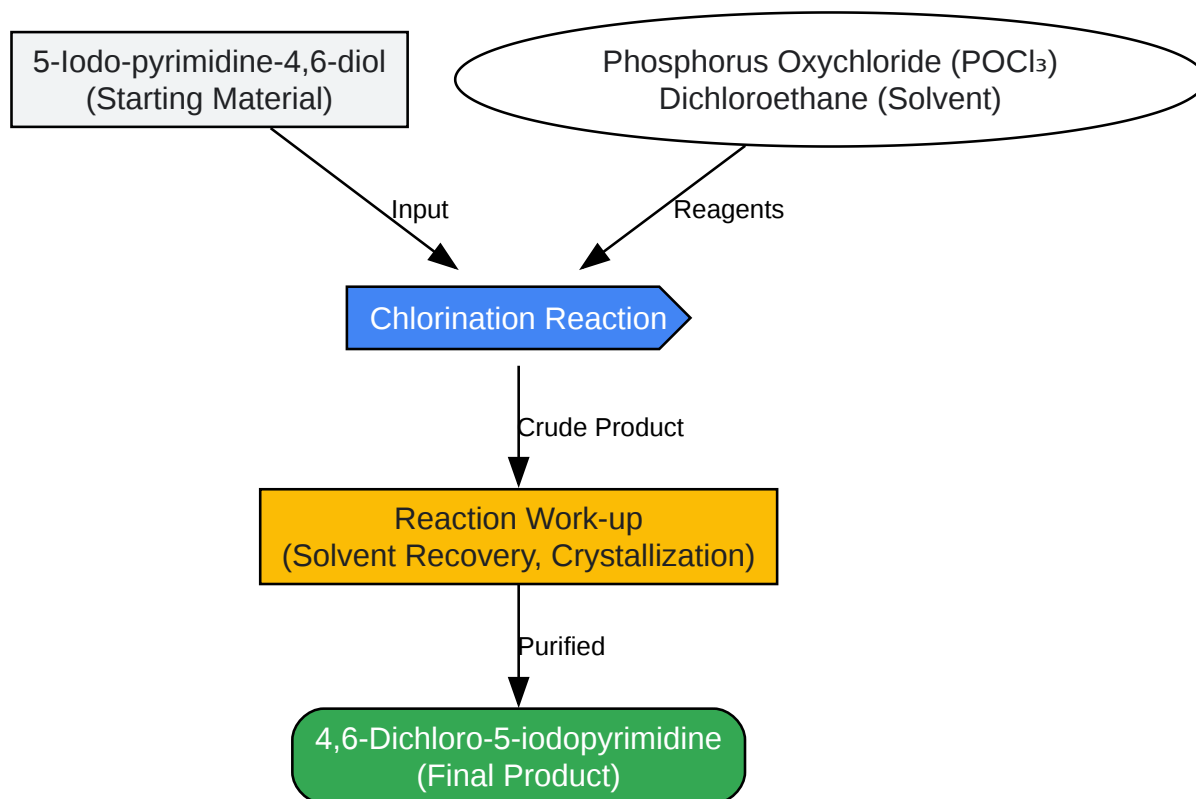
**Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Precursor Formation)** This initial step involves a condensation reaction to form the pyrimidine ring.

- In a reaction vessel, dissolve sodium ethoxide in absolute ethanol.
- Add formamide to the solution and heat the mixture.
- Slowly add diethyl malonate dropwise while maintaining the temperature to initiate the cyclization reaction.
- After the addition is complete, maintain the reaction at reflux for several hours to ensure complete conversion.
- Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-6, causing the 4,6-dihydroxypyrimidine product to precipitate.
- Isolate the solid product by centrifugation or filtration and dry thoroughly.<sup>[4]</sup>

**Step 2: Chlorination to 4,6-Dichloropyrimidine** This step converts the diol to the dichloride.

- Charge a reaction flask with the synthesized 4,6-dihydroxypyrimidine, dichloroethane (as a solvent), and a chlorination catalyst.
- Heat the mixture to reflux with stirring.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the refluxing mixture.
- Maintain the temperature for a period after the addition is complete to drive the chlorination.
- After cooling, the dichloroethane is recovered, and the final product is isolated through crystallization, centrifugation, and drying.<sup>[4]</sup>

Note: For the synthesis of the title compound, this process would be adapted to start from 5-iodopyrimidine-4,6-diol.



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Caption: Generalized workflow for the synthesis of **4,6-Dichloro-5-iodopyrimidine**.

## Chemical Reactivity

The synthetic power of **4,6-Dichloro-5-iodopyrimidine** lies in the differential reactivity of its halogen substituents.

- **Chlorine Atoms (C4/C6):** These positions are highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the sequential and controlled introduction of different functional groups.

- **Iodine Atom (C5):** The C-I bond is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for extending the molecular framework.

This trifunctional handle allows chemists to design synthetic routes that build molecular complexity in a stepwise and predictable manner.

## Applications in Research and Drug Development

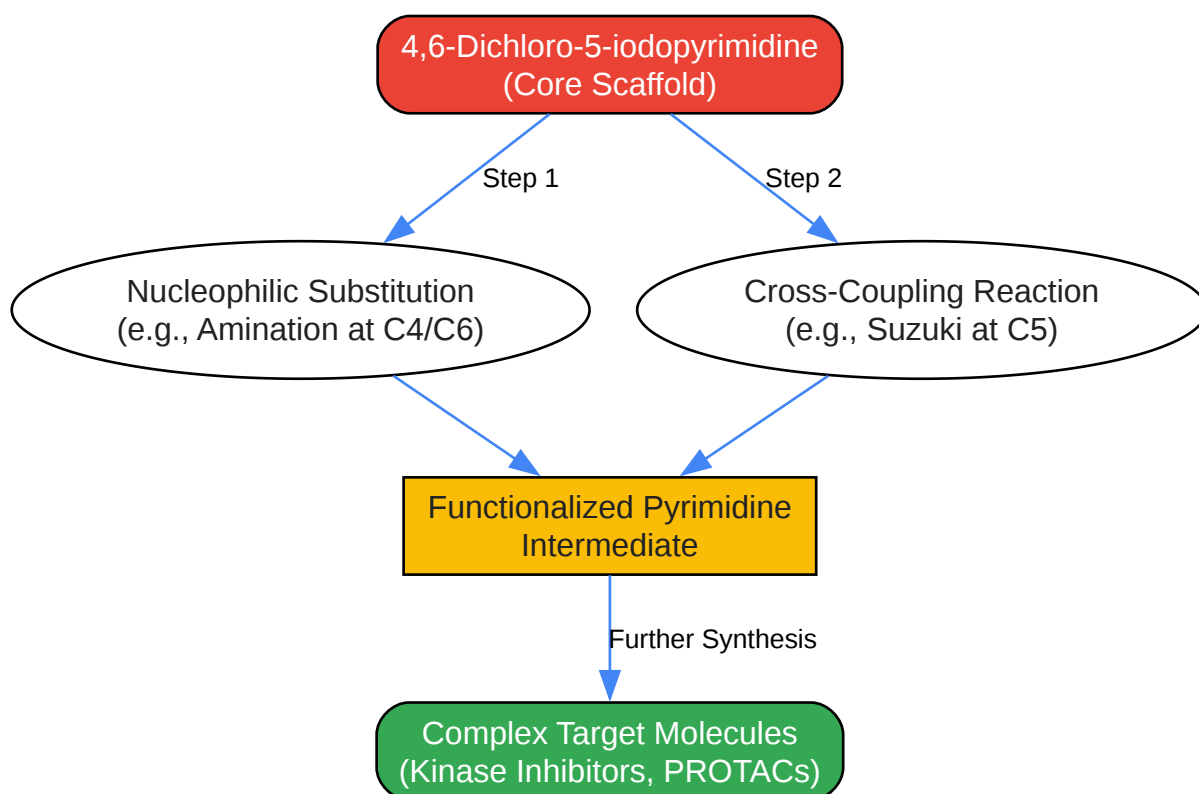
The structural motifs present in **4,6-Dichloro-5-iodopyrimidine** make it an invaluable intermediate in the synthesis of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and targeted protein degraders.

### Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The dichloropyrimidine core can be functionalized to mimic the hinge-binding interactions of ATP. The chlorine atoms can be displaced by amines to install key pharmacophoric groups, while the iodine atom allows for the introduction of larger substituents via cross-coupling to target other regions of the binding site, thereby enhancing potency and selectivity.

### Building Block for Targeted Protein Degraders

Targeted protein degradation is a rapidly advancing therapeutic modality. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are bifunctional, recruiting a target protein and an E3 ligase to induce degradation. **4,6-Dichloro-5-iodopyrimidine** serves as an excellent starting point or "building block" for synthesizing these complex molecules.<sup>[3]</sup> The distinct reactive sites allow for the attachment of a linker and the subsequent connection to ligands for both the target protein and the E3 ligase.



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